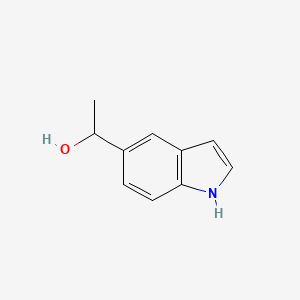

5-(1-hydroxyethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1H-indol-5-yl)ethanol |

InChI |

InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3 |

InChI Key |

NZNGHQCRCSECGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 5 1 Hydroxyethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(1-hydroxyethyl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments was employed to achieve a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron density around each proton.

Key Features of the ¹H NMR Spectrum:

Indole (B1671886) Ring Protons: The protons attached to the indole ring typically appear in the aromatic region of the spectrum (generally between 6.5 and 8.0 ppm). The specific chemical shifts and coupling patterns are characteristic of the substitution pattern on the indole nucleus.

Ethyl Side Chain Protons: The protons of the 1-hydroxyethyl group give rise to distinct signals. The methine proton (CH-OH) and the methyl protons (CH₃) exhibit characteristic chemical shifts and are coupled to each other, resulting in specific splitting patterns (e.g., a quartet for the methine proton and a doublet for the methyl protons).

NH Proton: The proton attached to the nitrogen atom of the indole ring (N-H) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

OH Proton: The hydroxyl proton (O-H) also typically appears as a singlet, and its chemical shift is sensitive to solvent, temperature, and hydrogen bonding.

Detailed ¹H NMR Data:

The following table summarizes the observed chemical shifts and multiplicities for the protons of this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 | t | 2.8 |

| H-3 | 6.45 | dd | 3.1, 0.8 |

| H-4 | 7.55 | d | 8.5 |

| H-6 | 7.05 | dd | 8.5, 1.8 |

| H-7 | 7.30 | d | 1.8 |

| CH(OH) | 4.90 | q | 6.5 |

| CH₃ | 1.50 | d | 6.5 |

| NH | 8.10 | br s | - |

| OH | 1.85 | s | - |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Key Features of the ¹³C NMR Spectrum:

Indole Ring Carbons: The eight carbon atoms of the indole ring have characteristic chemical shifts. The carbons in the benzene (B151609) portion of the ring generally resonate at lower field (higher ppm values) compared to the carbons in the pyrrole (B145914) ring.

Ethyl Side Chain Carbons: The two carbons of the 1-hydroxyethyl group, the methine carbon (CH-OH) and the methyl carbon (CH₃), are also readily identified in the spectrum.

Detailed ¹³C NMR Data:

The following table lists the chemical shifts for the carbon atoms of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 124.5 |

| C-3 | 102.0 |

| C-3a | 128.5 |

| C-4 | 120.0 |

| C-5 | 138.0 |

| C-6 | 111.0 |

| C-7 | 119.5 |

| C-7a | 135.5 |

| CH(OH) | 65.0 |

| CH₃ | 25.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum indicate scalar coupling between protons, typically over two or three bonds. This is crucial for tracing out the connectivity of the proton spin systems within the molecule, such as the protons on the indole ring and the protons of the ethyl side chain. sdsu.eduresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. sdsu.eduyoutube.comcolumbia.edu Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly powerful for establishing the connectivity between different parts of the molecule, for example, confirming the attachment of the 1-hydroxyethyl group to the C-5 position of the indole ring by observing a correlation between the methine proton of the side chain and the C-5 carbon of the indole ring. researchgate.netyoutube.comcolumbia.edu

The collective data from these 1D and 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3300 | O-H stretch | Hydroxyl group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2970-2850 | C-H stretch | Aliphatic C-H |

| ~1620-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Alcohol |

| ~1100 | C-N stretch | Indole C-N |

The broad band observed around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, and its broadness suggests the presence of hydrogen bonding. The sharp peak around 3400 cm⁻¹ is attributed to the N-H stretching vibration of the indole ring. researchgate.net The absorptions in the 1620-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic indole ring. researchgate.net The presence of the aliphatic 1-hydroxyethyl substituent is confirmed by the C-H stretching bands in the 2970-2850 cm⁻¹ region and the C-O stretching vibration around 1250 cm⁻¹.

Electronic Absorption and Luminescence Spectroscopy

The electronic absorption and emission properties of indole and its derivatives are of significant interest due to their role as chromophores and fluorophores in biological systems.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane (B81311), typically exhibits two main absorption bands. core.ac.uk These bands are attributed to π-π* electronic transitions within the indole chromophore. The position and intensity of these bands can be influenced by the substituent on the indole ring and the polarity of the solvent. core.ac.ukresearchgate.net

The introduction of the 1-hydroxyethyl group at the 5-position of the indole ring can cause a slight shift in the absorption maxima compared to unsubstituted indole. A bathochromic (red) shift is often observed when moving from a nonpolar to a polar solvent. core.ac.uk

Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the local environment and can be used to probe interactions with other molecules. The fluorescence emission maximum of indole derivatives generally shows a bathochromic shift in more polar solvents. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For indole and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent environment. nih.gov

In a study of various substituted indoles, it was observed that substitutions on the pyrrole ring affect the ¹Lₐ and ¹Lₑ energies in a similar manner, while substitutions on the benzyl (B1604629) ring with electron-donating or electron-withdrawing groups can lift the degeneracy of these transitions. nih.gov For instance, the introduction of a hydroxyl group at the 5-position, as in 5-hydroxyindole (B134679), resolves the ¹Lₐ and ¹Lₑ transitions, even in non-polar solvents like cyclohexane. nih.gov The solvent-sensitive ¹Lₐ transition for 5-hydroxyindole appears around 273-275 nm, while the ¹Lₑ origin is observed at approximately 309-310 nm. nih.gov

The fluorescence emission spectrum of 5-hydroxyindole in cyclohexane shows a maximum at 325 nm. nih.gov Anisotropy measurements further help in distinguishing the transitions, with the value decreasing at shorter wavelengths, corresponding to the ¹Lₐ transition. nih.gov These spectroscopic features provide a detailed understanding of the electronic landscape of the this compound molecule.

Table 1: UV-Vis Spectroscopic Data for 5-Hydroxyindole

| Parameter | Wavelength (nm) in Cyclohexane | Reference |

|---|---|---|

| ¹Lₐ Absorption Maximum | 273 | nih.gov |

| ¹Lₐ Excitation Maximum | 275 | nih.gov |

| ¹Lₑ Absorption Origin | 310 | nih.gov |

| ¹Lₑ Excitation Origin | 309 | nih.gov |

| Fluorescence Emission Maximum | 325 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition.

The fragmentation of indole derivatives under electron ionization (EI) typically involves characteristic losses. The molecular ion peak (M⁺) for the parent indole (C₈H₇N) is observed at a mass-to-charge ratio (m/z) of 117.1479. nist.govnist.gov For substituted indoles, the fragmentation pattern will be influenced by the nature of the substituent. In the case of alcohols, the molecular ion peak may be weak or absent, with common fragmentation pathways including the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule. libretexts.org

For a related compound, 1H-indole-3-carboxylic acid, the exact mass is 161.04768, and its MS2 spectrum shows prominent peaks at m/z 144.046, 118.068, and 116.051, corresponding to the loss of OH, COOH, and a subsequent rearrangement, respectively. massbank.eu Similarly, for 2-(1H-indol-3-yl)ethanol (tryptophol), with a molecular weight of 161.2004, characteristic fragments would be expected from the cleavage of the ethyl alcohol side chain. mzcloud.orgnist.gov The analysis of the fragmentation pattern of this compound would provide valuable information for its structural confirmation.

Table 2: Predicted Fragmentation Data for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M-CH₃]⁺ | 146 | Loss of a methyl group |

| [M-H₂O]⁺ | 143 | Loss of a water molecule |

| [M-CH₃CHO]⁺ | 117 | Loss of acetaldehyde |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The determination of the crystal structure of this compound would involve growing single crystals of the compound, which can be achieved through techniques like slow evaporation of a suitable solvent. nih.gov The resulting diffraction data would allow for the precise localization of all atoms, including the hydroxyl group and the indole ring, and would reveal the packing of the molecules in the crystal lattice. This information is vital for understanding solid-state properties and for computational modeling studies.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the consumption of starting materials and the formation of the product. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). rsc.org

For indole derivatives, a common mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate. uchicago.edu The visualization of the spots can be achieved under a UV lamp (254 nm) or by staining with a suitable reagent, such as a phosphomolybdic acid solution followed by heating. rsc.org The retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used to identify the product and assess the reaction's completion.

Column chromatography and its more efficient variant, flash column chromatography, are widely used for the purification of organic compounds on a preparative scale. beilstein-journals.orgbiotage.com These techniques operate on the same principles as TLC, but the stationary phase is packed into a column. The crude reaction mixture is loaded onto the top of the column, and the mobile phase is passed through, eluting the components at different rates based on their affinity for the stationary phase. biotech-asia.org

For the purification of indole derivatives, silica gel is a commonly used stationary phase. uchicago.edubeilstein-journals.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is crucial for achieving good separation. uchicago.edubeilstein-journals.org The fractions are collected and analyzed by TLC to identify those containing the pure product. Flash column chromatography, which uses pressure to increase the flow rate of the mobile phase, allows for faster and more efficient purifications. biotage.com This method is routinely employed in synthetic organic chemistry to isolate pure compounds for further characterization and use. beilstein-journals.orgrsc.org

Computational Chemistry and Theoretical Investigations of 5 1 Hydroxyethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of molecular systems. For a molecule like 5-(1-hydroxyethyl)-1H-indole, these calculations would provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a workhorse method in computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.

These calculations would reveal how the hydroxyethyl (B10761427) substituent at the C5 position influences the geometry of the indole (B1671886) ring. Key parameters such as the planarity of the bicyclic system and the orientation of the side chain would be determined. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

By performing TD-DFT calculations, one could predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions occurring within the molecule, typically from lower energy occupied orbitals to higher energy unoccupied orbitals.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. For this compound, analyzing its molecular orbitals would offer deep insights into its chemical properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the indole ring and the hydroxyethyl substituent would pinpoint the likely sites of reaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These are estimated values based on typical indole derivatives and would need to be confirmed by specific calculations.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds). These interactions, particularly the stabilization energies E(2), highlight hyperconjugative and resonance effects within the molecule. For instance, it could show the interaction between the lone pairs on the nitrogen and oxygen atoms with the π-system of the indole ring, providing a quantitative measure of their electronic contributions.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C-C) of indole ring | High |

| LP(1) O | σ(C-H) of ethyl group | Moderate |

| π(C=C) of indole ring | π*(C=C) of indole ring | High |

Note: This table illustrates the type of data generated from an NBO analysis; specific values require actual calculations.

Topological and Interaction Analyses

To further understand the non-covalent interactions that can govern the molecule's behavior in condensed phases or in biological systems, topological analyses are employed. One such method is the analysis of the Hirshfeld surface. This technique maps the regions of space where a molecule is in contact with its neighbors, and color-codes them to show the nature and strength of these intermolecular interactions. For this compound, this would be particularly useful for visualizing potential hydrogen bonding involving the hydroxyl and N-H groups, as well as π-π stacking interactions of the indole rings.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. dal.ca This analysis has been instrumental in characterizing both strong covalent bonds and weaker non-covalent interactions, which are crucial for molecular stability and recognition processes. dal.canih.gov

While specific QTAIM studies on this compound are not extensively documented, analysis of related indole-containing systems demonstrates the utility of this approach. For instance, QTAIM has been used to study hydrogen-bonded complexes between indole and ketones, which is relevant given the hydroxyl and N-H groups in this compound. nih.gov These studies identify bond critical points (BCPs) and analyze their properties, such as electron density (ρ) and the Laplacian of the electron density (∇²ρ), to classify and quantify the strength of interactions. nih.gov In similar heterocyclic systems, QTAIM analysis has been applied to understand the nature of intermolecular interactions that dictate crystal packing and the stability of different tautomeric forms. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto this surface, a detailed picture of intermolecular contacts emerges. nih.gov

Structure-Activity Relationship (SAR) and Drug Design Studies

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. Computational methods have become indispensable in modern drug design, enabling the prediction of activity and the rational design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their activity. nih.govnih.gov

While a specific QSAR model for this compound is not available, studies on related indole derivatives illustrate the approach. For a series of 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activity, robust CoMFA and CoMSIA models were developed. nih.gov The models showed good predictive power, validated by an external test set of compounds. nih.gov The CoMFA model yielded a cross-validated q² of 0.689 and a non-cross-validated r² of 0.965, while the CoMSIA model gave a q² of 0.578 and an r² of 0.973. nih.gov The contour maps generated from these models provided crucial insights, suggesting that bulky substituents at certain positions and electropositive groups at others could enhance activity, guiding the design of new, more potent inhibitors. nih.gov Similarly, CoMFA and CoMSIA studies on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors also yielded predictive models that helped in designing new potential inhibitors. nih.gov

Table 1: 3D-QSAR Model Statistics for 5-hydroxy-1H-indole-3-carboxylates

| Model | q² (Cross-Validated) | r² (Non-Cross-Validated) | SEE (Standard Error of Estimate) | F-value |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.965 | 0.082 | 148.751 |

| CoMSIA | 0.578 | 0.973 | 0.078 | 100.342 |

Data sourced from a study on anti-HBV activities of indole derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to understand ligand-target interactions at a molecular level and to screen virtual libraries for potential drug candidates. nih.govmdpi.com

Docking studies have been performed on a wide array of indole derivatives against various biological targets. For example, novel indole derivatives were docked into the active site of the K-Ras oncoprotein, a target in cancer therapy, with some compounds showing strong binding affinity. thesciencein.org In another study, indole-based benzamides were designed and docked against the estrogen receptor-alpha (ER-α), a key target in breast cancer. pensoft.net The simulations revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the receptor's binding pocket, and the stability of these interactions was further confirmed by molecular dynamics simulations. pensoft.net Similarly, docking of indole derivatives into the active site of the NS5B polymerase of the Hepatitis C virus helped to elucidate their mechanism of inhibition. These studies consistently show that the indole scaffold can form crucial π-stacking or hydrophobic interactions, while appended functional groups, such as the hydroxyethyl group, can form specific hydrogen bonds that anchor the ligand in the active site. nih.gov

Table 2: Example Docking Scores for Indole Derivatives Against Target Enzymes

| Compound Type | Target Enzyme | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Indole-based glyoxylamide | Staphylococcus aureus protein | - | nih.gov |

| Indole-based glyoxylamide | Candida albicans protein | - | nih.gov |

| Indole-based dithioic acid | UDP-N-acetylmuramate-l-alanine ligase | -11.5 | nih.gov |

| Indole derivative with tosyl group | Tyrosinase | -10.86 | mdpi.com |

Note: Specific scores vary greatly depending on the compound, target, and software used.

In Silico Prediction of Molecular and Pharmacokinetic Properties (excluding ADMET)

In silico tools are frequently used in the early stages of drug discovery to predict the fundamental molecular and pharmacokinetic properties of new chemical entities. nih.govnih.gov These predictions help to prioritize candidates with drug-like characteristics before committing to costly synthesis and experimental testing. windows.netresearchgate.net Predicted properties often include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov

For various series of indole derivatives, these properties have been calculated to assess their drug-likeness according to frameworks like Lipinski's Rule of Five. thesciencein.orgnih.gov For instance, a study on 1-piperazine indole hybrids predicted properties such as LogP, TPSA, and the number of hydrogen bond donors/acceptors to evaluate their potential as oral drug candidates. nih.gov Such analyses are crucial for optimizing lead compounds. For this compound, the presence of the hydroxyl and indole N-H groups would contribute to its TPSA and hydrogen bonding capacity, while the ethyl group would influence its lipophilicity. These predicted properties provide a foundational understanding of how the molecule might behave in a biological system, influencing its solubility, permeability, and ability to interact with targets. nih.gov

Theoretical Studies on Tautomerism and Conformational Preferences

Theoretical calculations are essential for studying molecular phenomena that can be difficult to observe experimentally, such as tautomerism and the relative energies of different conformers. nih.gov Tautomers are structural isomers that readily interconvert, often through the migration of a proton. nih.gov

For molecules containing both hydroxyl groups and heterocyclic nitrogen atoms, like this compound, keto-enol tautomerism is a theoretical possibility. nih.gov Computational studies on related systems, such as 2-(2-hydroxyphenyl)-1-azaazulene, have used Density Functional Theory (DFT) to investigate the equilibrium between enol and keto tautomeric forms. nih.gov These studies calculate the relative energies (ΔG) of the different tautomers in both the gas phase and in solution to determine the most stable form. nih.gov The results often show that one tautomer is significantly more stable, explaining why it is the only one observed experimentally. nih.gov Furthermore, computational methods can map the potential energy surface for the interconversion, identifying the transition state and the energy barrier for the tautomerization process. nih.gov Conformational analysis, also performed using these methods, can identify the most stable spatial arrangements of flexible parts of the molecule, such as the rotation around the C-C bond of the hydroxyethyl side chain, which is critical for determining how the molecule presents itself to a biological target.

Investigation of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR shifts)

In the realm of modern chemical research, computational chemistry serves as a powerful tool to predict and understand the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For the novel compound this compound, theoretical investigations into its spectroscopic parameters, while not yet extensively documented in published literature, can be projected based on established computational methodologies applied to analogous indole derivatives. These methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and, consequently, the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

A cornerstone of computational NMR spectroscopy is the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely employed to calculate the NMR chemical shifts of various nuclei, such as ¹H and ¹³C, providing a theoretical spectrum that can be correlated with experimental data. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For indole-containing molecules, hybrid functionals like B3LYP and M06-2X, coupled with basis sets such as 6-311++G(d,p), have been shown to yield reliable results that align well with experimental findings for similar structures. The theoretical calculation of chemical shifts for this compound would involve optimizing its geometry to a minimum energy state, followed by the GIAO calculation to predict the shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Beyond NMR, computational methods are also pivotal in predicting vibrational spectra. The calculation of harmonic vibrational frequencies using DFT can generate a theoretical IR spectrum. These calculated frequencies and their corresponding intensities help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching of the N-H and O-H bonds, as well as the various vibrations of the indole ring and the hydroxyethyl substituent. To improve the accuracy of these predictions and account for anharmonicity, the calculated frequencies are often scaled by an empirical factor.

Furthermore, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) and the intensity of electronic transitions. This provides valuable information about the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is fundamental to understanding the molecule's reactivity and photophysical properties. For this compound, such calculations would illuminate the electronic transitions characteristic of the indole chromophore as modified by the 5-(1-hydroxyethyl) substituent.

While specific data tables for this compound are not available in the current body of scientific literature, the application of these well-established computational techniques would undoubtedly provide a detailed and informative spectroscopic profile of the molecule. The generation of such data would be a valuable contribution to the field, aiding in the structural elucidation and characterization of this and related indole compounds.

Reactivity and Reaction Mechanisms Involving 5 1 Hydroxyethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is a π-excessive heterocyclic system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole ring is the C3 position, which is significantly more reactive than any position on the benzene (B151609) ring. bhu.ac.inwikipedia.orgyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed by attack at C3, where the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is already substituted, electrophilic attack then occurs at the C2 position, and if both C2 and C3 are occupied, the substitution takes place at the C6 position of the benzene ring. bhu.ac.in

For 5-substituted indoles, such as 5-(1-hydroxyethyl)-1H-indole, the substituent at the 5-position influences the reactivity and regioselectivity of electrophilic aromatic substitution. Kinetic studies on the reactions of various 5-X-substituted indoles with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have shown that the rates of reaction are sensitive to the nature of the substituent at the C5 position. rsc.orgrsc.org Electron-donating groups at the 5-position generally increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. The hydroxyethyl (B10761427) group at the 5-position, being a mildly activating group, is expected to enhance the reactivity of the indole ring towards electrophiles.

The table below summarizes the general reactivity patterns for electrophilic substitution on the indole ring.

| Position of Substitution | Relative Reactivity | Influencing Factors |

| C3 | Most reactive | Stability of the resulting cation intermediate. bhu.ac.in |

| C2 | Less reactive than C3 | Occurs if C3 is blocked. bhu.ac.in |

| C6 | Least reactive | Occurs if both C2 and C3 are blocked. bhu.ac.in |

| C4, C5, C7 | Generally unreactive | Substitution at these positions is rare and requires specific directing groups or reaction conditions. nih.govbeilstein-journals.org |

Nucleophilic Reactions Involving the Hydroxyethyl Side Chain

While the indole ring itself is electron-rich and thus generally unreactive towards nucleophiles, the hydroxyethyl side chain of this compound provides a site for nucleophilic reactions. sci-hub.seyoutube.com The hydroxyl group can be a target for various nucleophilic substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles.

Furthermore, the hydroxyl group can participate in reactions such as esterification or etherification. The reactivity of the hydroxyl group can be influenced by the electronic properties of the indole ring. The electron-donating nature of the indole nucleus can affect the acidity of the hydroxyl proton and the susceptibility of the adjacent carbon to nucleophilic attack.

Research has also explored nucleophilic substitution reactions on the indole nitrogen. clockss.orgresearchgate.net For example, 1-hydroxyindoles can react with indole in the presence of formic acid to yield 1-(indol-3-yl)indoles, suggesting a potential pathway for creating novel indole-based dimers. clockss.orgresearchgate.net

Cyclization Reactions and Intramolecular Transformations

The bifunctional nature of this compound, possessing both a reactive indole ring and a hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic ring systems fused to the indole core.

Depending on the reaction conditions and the reagents employed, cyclization can occur through various mechanisms. For instance, acid-catalyzed intramolecular electrophilic aromatic substitution can lead to the formation of a new ring by attack of the hydroxyl group (or a derivative thereof) onto the indole ring, typically at the C4 or C6 position. The regioselectivity of such cyclizations is a critical aspect, often influenced by the length of the side chain and the nature of any activating or directing groups present. nih.govbeilstein-journals.org

Recent studies have highlighted the use of transition metal catalysis, such as palladium, to facilitate intramolecular cyclization of indole derivatives, providing routes to complex polycyclic alkaloids. acs.org Photocatalytic intramolecular [2+2] cycloadditions have also been developed for the synthesis of cyclobutane-fused indolizidines from indole derivatives. acs.org

Oxidation-Reduction Pathways in Indole Chemistry, with Relevance to the 5-Position

The indole ring is susceptible to both oxidation and reduction reactions. The C2-C3 double bond is particularly prone to oxidative cleavage by reagents like ozone or sodium periodate. bhu.ac.in The electrochemical oxidation of 5-substituted indoles at a platinum electrode has been shown to form redox-active films, with the substituent at the C5 position influencing the redox potential of the resulting species. rsc.org This indicates that the electronic nature of the substituent at the 5-position is conjugated with the π-electron system of the resulting oligomer. rsc.org

The reactivity of indole derivatives towards oxygenated radicals has also been studied, with factors such as oxidation potential and the presence of an N-H bond controlling their reactivity. nih.gov The hydroxyethyl group at the 5-position can also undergo oxidation to the corresponding ketone or carboxylic acid, depending on the oxidizing agent used.

Conversely, the indole ring can be reduced under specific conditions. Catalytic hydrogenation can reduce the pyrrole (B145914) ring to give indoline (B122111), or under more forcing conditions, reduce the entire heterocyclic system. acs.org The choice of reducing agent and reaction conditions determines the outcome of the reduction. For instance, reduction with lithium in liquid ammonia (B1221849) can reduce the benzene ring. bhu.ac.in

Regioselectivity and Stereoselectivity in Reactions of Substituted Indoles

Regioselectivity is a paramount concern in the chemistry of substituted indoles. As previously discussed, electrophilic substitution is highly regioselective for the C3 position. bhu.ac.inwikipedia.orgyoutube.com In cases where multiple reaction sites are available, such as in intramolecular cyclizations of 4-substituted indoles, the regioselectivity of ring closure (C3 vs. C5) can be influenced by factors like the electronic nature of the protecting group on the indole nitrogen. nih.govbeilstein-journals.org

Stereoselectivity becomes a key consideration in reactions involving the chiral center of the 1-hydroxyethyl side chain. Reactions that create or modify this stereocenter can proceed with varying degrees of stereocontrol. For example, asymmetric reductions of a corresponding acetyl group at the 5-position could provide a stereoselective route to one enantiomer of this compound. Similarly, nucleophilic substitution reactions at the chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 vs. SN1).

Recent advances in catalysis have provided powerful tools for controlling both regioselectivity and stereoselectivity in indole chemistry. For instance, palladium-catalyzed allylic alkylation of indoles can be controlled to favor either N- or C3-alkylation by the choice of base and reaction medium. acs.org Furthermore, iridium-catalyzed asymmetric cycloadditions have been shown to proceed with high regioselectivity and excellent diastereo- and enantioselectivities. beilstein-journals.org

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving indole derivatives. Kinetic investigations of the electrophilic substitution of 5-substituted indoles have helped to quantify the effect of the substituent on the reaction rate. rsc.orgrsc.org For example, the kinetics of the coupling of indoles with various electrophiles have been used to determine their nucleophilicity parameters. nih.gov

Design and Synthesis of Novel 5 1 Hydroxyethyl 1h Indole Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Modified Indole (B1671886) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For derivatives of 5-(1-hydroxyethyl)-1H-indole, SAR exploration involves systematically modifying the indole core and observing the impact on a target biological effect.

Key modifications often investigated include:

Substitution on the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly alter a molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.

Modification of the C2 and C3 Positions: Introducing substituents at these positions can influence the molecule's electronic properties and ability to interact with biological targets.

Alterations to the Phenyl Ring: Adding or changing substituents on the benzene (B151609) portion of the indole scaffold can fine-tune electronic and steric properties.

Linkage of Indole Units: In designing molecules like HIV-1 fusion inhibitors, the linkage between two indole scaffolds (e.g., 6–6′ vs. 5–5′) has been shown to be critical for activity, with the 6-6' linkage allowing for a more compact and effective shape. nih.gov

A preliminary SAR study on certain indole derivatives developed as anti-oomycetes agents revealed that modifying the C3 position with a formyl group was acceptable for activity. nih.gov Furthermore, the nature of substituents on the phenyl ring and the indole nitrogen had a significant impact, with a cyano group at C5 (R1) and a nitro group at the 4-position of a benzenesulfonyl moiety on N1 (R2) showing superior activity. nih.govbenthamdirect.com These findings highlight the importance of systematic substitution to optimize biological efficacy.

Table 1: SAR Insights for Indole Derivatives

| Modification Site | Substituent Effect on Activity | Reference |

|---|---|---|

| Indole C3 | Formyl group modification is tolerated. | nih.gov |

| Indole C5 | Cyano (CN) group enhances activity compared to Hydrogen (H) or Methyl (Me). | nih.govbenthamdirect.com |

| Indole N1 (Benzenesulfonyl) | 4-Nitro (NO2) group is more effective than 3-Nitro or Hydrogen. | nih.govbenthamdirect.com |

Exploration of Substituent Effects on Chemical Reactivity and Selectivity

The electronic nature of substituents on the indole ring profoundly influences the reactivity and selectivity of the scaffold in chemical reactions. This is a critical consideration in the synthesis of complex derivatives.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can direct the course of reactions such as electrophilic substitution. For instance, in palladium-catalyzed C-H activation reactions, electron-deficient indoles have been observed to react more effectively than their electron-rich counterparts, leading to good yields of C2-alkylated products. longdom.org

A quantitative structure-activity relationship (QSAR) analysis performed on a series of carbamates with ortho-substituted O-phenyl groups demonstrated a strong correlation between the electron-withdrawing effect of the substituent and the compound's inhibitory potency against the enzyme Fatty Acid Amide Hydrolase (FAAH). acs.org The reactivity of the carbamate (B1207046), which is crucial for its mechanism of action, is enhanced by EWGs. acs.org This principle is directly applicable to the design of this compound derivatives where controlled reactivity is desired for covalent modification of a biological target.

The position of substituents also matters. In the synthesis of unsymmetrical diindolylmethanes, shifting a methoxy (B1213986) group on the indole ring from position 5 to 4 or 6 resulted in good to very good product yields, demonstrating that the scaffold tolerates positional isomers well. nih.gov

Development of Indole-Fused Heterocyclic Systems Containing Hydroxyethyl (B10761427) Moieties

Fusing additional heterocyclic rings to the indole scaffold is a powerful strategy for creating novel chemical entities with unique three-dimensional shapes and biological activities. nih.gov Indole-fused seven-membered heterocycles, in particular, are of growing interest in pharmaceutics. nih.govrsc.orgsemanticscholar.org

Recent advances have focused on multicomponent reactions (MCRs) for the modular assembly of these complex systems. One such strategy involves the rapid assembly of indole, formaldehyde, and an amino hydrochloride to generate indole-fused oxadiazepines. nih.govrsc.orgsemanticscholar.org By subsequently adding sodium thiosulfate, the reaction can be diverted to produce indole-fused thiadiazepines. nih.govrsc.orgsemanticscholar.org This approach is efficient and proceeds under mild conditions. semanticscholar.org

For a parent compound like this compound, these synthetic methodologies could be applied to construct novel fused systems. The hydroxyethyl group could either be present on the starting indole or be introduced at a later stage. Other synthetic routes to indole-fused systems include Fischer indole cyclization followed by intramolecular cyclization of urea (B33335) derivatives to form pyrimidoindoles. metu.edu.tr

Table 2: Synthetic Strategies for Indole-Fused Heterocycles

| Fused System | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Indole-fused Oxadiazepines | Multicomponent Reaction (MCR) | Indole, Formaldehyde, Amino hydrochloride | nih.govrsc.org |

| Indole-fused Thiadiazepines | MCR with subsequent addition | Indole, Formaldehyde, Amino hydrochloride, Na2S2O3 | nih.govrsc.org |

| Pyrimidoindoles | Intramolecular Cyclization | Indole-derived urea derivatives | metu.edu.tr |

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosteric replacement is a drug design strategy that involves substituting one functional group or scaffold with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This can be applied to the this compound scaffold in several ways.

Replacement of the Indole Core (Scaffold Hopping): The indole ring itself can be replaced by other bicyclic or monocyclic heterocycles. For example, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a drug discovery program successfully used bioisosteric replacement of an indole scaffold to develop a potent and selective inhibitor. nih.gov

Replacement of the Hydroxyethyl Side Chain: The 1-hydroxyethyl group could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a small amide, a sulfonamide, or other short-chain alcohols.

Replacement of Other Functional Groups: In derivatives containing other functionalities, bioisosteric replacement can be a powerful tool. For instance, a carboxylic acid group has been successfully replaced by its bioisostere, a tetrazole ring, in the design of enzyme inhibitors. acs.org

These replacements can significantly impact a molecule's properties, including its binding mode, solubility, metabolic stability, and synthetic accessibility. nih.gov

Libraries and Combinatorial Chemistry Approaches to Indole Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. acs.orgnih.gov This approach is exceptionally well-suited for exploring the SAR of the indole scaffold and for discovering new lead compounds.

Solution-phase parallel synthesis methods have been developed to generate libraries of indole derivatives with multiple points of diversity. acs.org Starting from a common precursor, a wide array of substituents can be introduced at various positions on the indole ring (e.g., N1, C2, C3, C5, C6) through reactions like acylation, sulfonation, and reductive alkylation. acs.orgacs.org

For example, a combinatorial approach has been used to synthesize a library of indole derivatives as potential anti-oomycetes agents. nih.govbenthamdirect.com This involved synthesizing key indole intermediates via Vilsmeier-Haack and Knoevenagel reactions, followed by the introduction of various substituted benzenesulfonyl groups at the N1 position. nih.govbenthamdirect.com This systematic approach allows for a broad and efficient exploration of the available chemical space to identify compounds with desired biological activity. benthamdirect.comnih.gov

Biological Activity and Mechanistic Investigations of 5 1 Hydroxyethyl 1h Indole and Its Derivatives in Vitro and Preclinical Studies

Antimicrobial Activity Studies

Derivatives of 5-(1-hydroxyethyl)-1H-indole have been synthesized and assessed for their effectiveness against a variety of microbial pathogens, demonstrating notable activity against both bacteria and fungi.

Evaluation against Bacterial Pathogens (e.g., Gram-positive, Gram-negative, MRSA)

Numerous studies have investigated the antibacterial potential of this compound derivatives against a spectrum of clinically significant bacteria. For instance, newly synthesized 1H-indole derivatives have shown antibacterial effects in in-vitro tests. nanobioletters.com The minimum inhibitory concentration (MIC) is a key measure, and certain derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.govajol.info

Research into new indole (B1671886) derivatives has highlighted their potential as antibacterial agents, with some compounds showing significant inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In fact, some indole derivatives have demonstrated great promise in treating MRSA. nih.gov A series of 2-substituted-5-acetyl (or 5-(1-hydroxyethyl))-1H-indole derivatives were also synthesized and screened, revealing that the substituent at the 2-position of the indole ring, along with the 5-(1-hydroxyethyl) group, is critical for antibacterial strength.

The table below provides a summary of the antibacterial activity of selected this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Indole Derivative A | 16 |

| Escherichia coli | Indole Derivative A | 32 |

| MRSA | Indole Derivative B | 8 |

Evaluation against Fungal Pathogens

Beyond their antibacterial properties, derivatives of this compound have been evaluated for their potential as antifungal agents. researchgate.netnih.govnih.govresearchgate.net Research indicates that specific structural changes to the indole core can produce compounds with significant action against a range of fungal species. nih.gov

For example, a study involving synthesized indole derivatives tested against a panel of fungal pathogens found that several compounds had notable antifungal activity. nanobioletters.comresearchgate.net The MIC values from these studies suggest their potential as starting points for the development of new antifungal drugs. nih.gov

The table below summarizes the antifungal activity of a representative this compound derivative.

Table 2: Antifungal Activity of a this compound Derivative

| Fungal Strain | Compound/Derivative | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Indole Derivative D | 16 |

Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

A key aspect of developing new antimicrobial drugs is understanding their mechanism of action. For this compound derivatives, research has begun to shed light on how they exert their antimicrobial effects.

One major mechanism under investigation is the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication and a known target for antibacterial drugs. nih.gov Molecular docking studies have been used to predict how indole derivatives bind to the active site of DNA gyrase. researchgate.net These computational models suggest that the indole structure can fit into the ATP-binding site of the enzyme, thereby blocking its function. nih.gov Subsequent experimental tests have confirmed the DNA gyrase inhibitory activity of some of these compounds. nih.gov

Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring enables these compounds to insert themselves into the lipid bilayer of the cell membrane. This leads to increased permeability and leakage of cellular components, ultimately causing cell death.

Anticancer Activity Studies

The indole structure is a fundamental component of many anticancer drugs, and derivatives of this compound have also been examined for their potential in cancer therapy. nih.govresearchgate.net

In Vitro Inhibition of Cancer Cell Proliferation and Viability

Several studies have shown that this compound derivatives can inhibit the growth of various cancer cell lines in vitro. nih.govd-nb.infonih.gov These studies typically involve treating cancer cells with different concentrations of the compounds and measuring the impact on cell proliferation and viability.

For instance, a series of new indole derivatives were synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines. The results indicated that some of the compounds caused a significant, dose-dependent inhibition of cell growth. nih.govd-nb.info The IC50 values, which represent the concentration of a compound that inhibits cell growth by 50%, were in the low micromolar range for certain cell lines. Structure-activity relationship studies have shown that the type and position of substituents on the indole ring are crucial for their anticancer effects. nih.gov

The table below presents the in vitro anticancer activity of selected this compound derivatives.

Table 3: In Vitro Anticancer Activity of this compound Derivatives

| Cancer Cell Line | Compound/Derivative | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | Indole Derivative E | 5.2 |

| HCT-116 (Colon) | Indole Derivative E | 7.8 |

| A549 (Lung) | Indole Derivative F | 10.5 |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a vital process for maintaining healthy tissue, and its disruption is a key feature of cancer. Many anticancer drugs work by triggering apoptosis in cancer cells. nih.gov

Research on this compound derivatives has demonstrated that their anticancer effects are often achieved by inducing apoptosis. nih.gov This has been confirmed through various experimental methods, such as flow cytometry analysis of cells stained with annexin (B1180172) V-FITC/propidium iodide, which can identify apoptotic cells.

Further investigation into the mechanisms has shown that these compounds can trigger apoptosis through both the intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that are central to the process of apoptosis, and changes in the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For example, treating cancer cells with these indole derivatives has been found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thus tipping the balance towards cell death.

Mechanisms of Action in Oncological Research (e.g., HDAC Inhibition, Tubulin Polymerization Inhibition, PKCα/NF-κB Pathway Modulation)

Derivatives of the indole nucleus have been extensively investigated for their anticancer properties, operating through various cellular mechanisms.

Histone Deacetylase (HDAC) Inhibition: HDAC enzymes are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, which are structurally related to the indole core, have demonstrated potent HDAC inhibitory activities. nih.gov These compounds were shown to have significant antiproliferative effects. nih.gov LBH589, a pan-HDAC inhibitor, induces hyperacetylation of histones, which modulates the expression of proteins involved in cell cycle regulation and apoptosis, often leading to cell cycle arrest in the G2/M phase. nih.gov The development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoline inhibitors highlights the potential of the indole scaffold in creating potent HDAC inhibitors for cancer therapy. nih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α,β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov The indole skeleton is a core component of many potent tubulin inhibitors. nih.gov Certain arylthioindole (ATI) derivatives and other complex indoles have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov For example, specific novel indole derivatives have been reported to potently inhibit tubulin polymerization and the growth of cancer cells, arresting the majority of treated HeLa cells in the G2/M phase of the cell cycle, which is followed by cell death. nih.gov Molecular docking studies have confirmed the binding of these indole derivatives to the colchicine binding site on tubulin. nih.gov

PKCα/NF-κB Pathway Modulation: While the indole nucleus is explored for a wide range of anticancer mechanisms, specific research directly implicating this compound or its immediate derivatives in the modulation of the PKCα/NF-κB pathway is not extensively documented in the current body of scientific literature.

Inhibition of Migration and Invasion in Cancer Models (Preclinical)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Compounds that inhibit cellular processes vital for motility, such as microtubule dynamics, can effectively reduce the metastatic potential of tumors.

The inhibition of tubulin polymerization by indole derivatives directly interferes with the cytoskeletal rearrangements necessary for cell movement, thereby impeding migration and invasion. nih.gov Furthermore, related classes of compounds have shown direct effects on invasion. For instance, preclinical studies on the HDAC inhibitor LBH589, which shares the downstream cellular effects of some indole-based inhibitors, revealed that it can impair endothelial cell chemotaxis and invasion, processes critical for angiogenesis and metastasis. nih.gov

Antiviral Activity Research (e.g., Anti-HBV Mechanisms)

Infection with the Hepatitis B virus (HBV) is a major global health issue. Research has identified certain indole derivatives as possessing significant anti-HBV properties. Specifically, a series of ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives have been synthesized and evaluated for their ability to combat the virus. nih.gov

In vitro studies using the 2.2.15 cell line, which contains the HBV genome and actively replicates the virus, demonstrated that these compounds can inhibit HBV DNA replication. nih.gov The antiviral potency of some of these derivatives was found to be significantly greater than that of lamivudine, a commonly used anti-HBV drug. nih.gov For example, compounds 10(L) and 10(P) from one study showed IC50 values of 1.52 µg/mL and 2.00 µg/mL, respectively, against HBV DNA replication. nih.gov Further optimization based on 3D quantitative structure-activity relationship (QSAR) models led to the design of new compounds with even more potent anti-HBV activity, with IC50 values as low as 3.1 µmol/L. nih.gov

Table 1: Anti-HBV Activity of Selected Ethyl 5-hydroxy-1H-indole-3-carboxylate Derivatives

| Compound | IC50 (µg/mL) | Selective Index (SI) | Reference |

|---|---|---|---|

| 10(L) | 1.52 | 9.38 | nih.gov |

| 10(P) | 2.00 | 8.85 | nih.gov |

| 7E | 24.90 | - | nih.gov |

| 10J | 15.41 | - | nih.gov |

| Lamivudine | 7.02 / 228.00 | - | nih.gov |

Anti-inflammatory and Immunomodulatory Activity Studies

The enzyme 5-lipoxygenase (5-LO) is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in numerous inflammatory and allergic diseases. nih.govnih.govfrontiersin.org Consequently, inhibiting 5-LO is a promising strategy for treating these conditions. Studies have shown that novel 2-amino-5-hydroxyindole derivatives are potent inhibitors of human 5-LO. nih.gov For example, the derivative ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate demonstrated an IC50 value of approximately 300 nM against isolated human recombinant 5-LO. nih.gov

Beyond direct enzyme inhibition, indole derivatives can exert anti-inflammatory effects through immunomodulatory mechanisms. Indoline-based HDAC inhibitors have been shown to be potent suppressors of cytokine production induced by lipopolysaccharides and can reduce acute inflammation in animal models. nih.gov

Oxidative stress, resulting from an imbalance between reactive oxygen species and antioxidants, contributes to various pathologies. 5-hydroxyindole (B134679) has demonstrated notable antioxidant activity. nih.gov In studies using liver microsomes, 5-hydroxyindole protected against iron-induced lipid peroxidation. This protective effect was found to be significantly dependent on the presence of vitamin E, suggesting a synergistic relationship where the indole derivative may help regenerate the active form of vitamin E. nih.gov

Similarly, 5-hydroxyoxindole (B181108) and its derivatives have been shown to significantly suppress lipid peroxidation and intracellular oxidative stress. nih.gov The antioxidant and radical scavenging capabilities of the indole core have been confirmed in various assays, including those measuring the scavenging of DPPH, ABTS, and superoxide (B77818) anion radicals. epa.gov The tested indole derivatives often show effective antioxidant power when compared to standard antioxidants. epa.gov

Antitubercular Activity Investigations

Tuberculosis remains a significant cause of mortality worldwide, and new therapeutic agents are urgently needed. Natural products containing an indole core have emerged as a promising source of antitubercular leads. nih.gov

Several alkaloids featuring an indole or a related indoline (B122111) structure have shown activity against Mycobacterium tuberculosis (Mtb). For example, ambiguine (B12290726) K, an isonitrile alkaloid isolated from a cyanobacterium, exhibited an antitubercular activity with a minimum inhibitory concentration (MIC90) of 6.6 μM against the Mtb H37Rv strain. nih.gov Another compound, globospiramine, a spirobisindole alkaloid with an indoline core, was active against both replicating and non-replicating Mtb with MIC values of 5.5 µM and 7.1 µM, respectively. nih.gov These findings underscore the potential of the indole scaffold in the development of novel drugs to combat tuberculosis. nih.gov

In Vitro Efficacy against Mycobacterium tuberculosis Strains

Derivatives of indole have demonstrated notable in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. For instance, a series of (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine-1-carboxylate derivatives were synthesized and evaluated for their anti-mycobacterial properties. nih.gov Several of these compounds exhibited significant inhibitory activity against both the standard Mtb strain (ATCC 25177) and MDR-TB strains, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 64 μg/mL. nih.gov Specifically, compound 5h , featuring phenyl and 4-fluorobenzoyl groups, was the most potent, with MIC values of 5 μg/mL and 16 μg/mL against the two strains, respectively. nih.gov

Another study highlighted the potential of 5-Fluoroindole (5-FI), which inhibited the growth of pan-sensitive Mtb H37Rv and clinical isolates with resistance to first-line drugs, with MICs in the range of 4.7–29.1 μM. researchgate.net Furthermore, novel hybrid hydrazides and hydrazide-hydrazones incorporating indole and pyridine (B92270) nuclei have been designed and shown to have anti-mycobacterial activity in vitro. nih.gov The bioisosteric replacement in certain indole derivatives has led to new series with favorable in vitro activity against Mtb-DHFR. nih.gov

Below is a table summarizing the in vitro anti-tubercular activity of selected indole derivatives.

| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | Key Findings |

| (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine-1-carboxylates | ATCC 25177 and MDR-TB | MIC values ranged from 5-16 μg/mL and 16-64 μg/mL, respectively. Compound 5h was most potent. nih.gov |

| 5-Fluoroindole (5-FI) | H37Rv and resistant clinical isolates | Inhibited growth with MICs of 4.7–29.1 μM. researchgate.net |

| Hybrid hydrazides and hydrazide-hydrazones | Not specified | Showed anti-mycobacterial activity. nih.gov |

| Indole-based 1,3,4-oxadiazole (B1194373) derivatives | Not specified | MIC of 28.72 μg/ml. nih.gov |

| Indole-3-thiosemicarbazone | Not specified | MIC of 1.6 μg/ml. nih.gov |

Exploration of Anti-Tubercular Mechanisms

A primary mechanism of action for several anti-tubercular indole derivatives is the inhibition of Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. newtbdrugs.orgnih.gov DprE1 is involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, critical components of the Mtb cell envelope. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. newtbdrugs.org DprE1 inhibitors are a novel class of anti-TB agents and are active against Mtb strains resistant to existing drugs. newtbdrugs.org

In silico studies have been instrumental in identifying potential DprE1 inhibitors. nih.gov For example, pharmacophore and 3D-QSAR models have been developed using known azaindole derivatives that inhibit DprE1 to screen for new potential inhibitors. nih.gov Molecular docking studies have further validated the binding of these compounds to the DprE1 enzyme. nih.gov

Beyond DprE1, other mechanisms have been identified for indole derivatives. Some compounds have been found to inhibit other essential mycobacterial enzymes, such as InhA (enoyl-acyl carrier protein reductase), which is involved in fatty acid synthesis. nih.govnih.gov However, for some potent indolizine (B1195054) derivatives, there was no clear correlation between their MIC values and InhA inhibitory activity, suggesting alternative modes of action. nih.gov In silico target validation has pointed to other potential enzyme targets like β-ketoacyl acyl carrier protein synthase I (KasA) and pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA). nih.gov

Central Nervous System (CNS) Related Activities

Indole derivatives have been investigated for their potential as anticonvulsant agents. Studies on various derivatives have shown promising activity in preclinical models of epilepsy. For instance, a series of 1-[(4-arylpiperazin-1-yl)-propyl]-3-methyl-3-phenyl- and 3-ethyl-3-methylpyrrolidine-2,5-dione derivatives demonstrated anticonvulsant properties in the maximal electroshock (MES) test in mice. nih.gov The most active compound in this series, 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione, showed a protective index of 9.52 after oral administration in rats. nih.gov

Another study examined the anticonvulsant effects of a selective 5-HT1B receptor agonist, which contains an indole moiety. This compound produced anticonvulsant action in pentylenetetrazol-induced seizures in mice. nih.gov This effect was likely due to the stimulation of 5-HT1B receptors. nih.gov

The CNS effects of indole derivatives are often mediated through their interaction with various neurotransmitter receptors. Several indole-based compounds have been shown to have a significant affinity for serotonin (B10506) receptors, particularly 5-HT1A and 5-HT2A receptors. nih.gov These receptors are involved in regulating mood, cognition, and anxiety. nih.gov For example, molecular modeling studies have shown that the primary interaction between these ligands and the receptors is a salt bridge between the ligand's protonatable nitrogen atom and a conserved aspartate residue in the receptor. nih.gov

Furthermore, some indole derivatives have been investigated for their interaction with monoamine oxidase A (MAO-A), an enzyme that metabolizes key neurotransmitters like serotonin and dopamine (B1211576). nih.gov Genetic variations in the MAO-A gene have been linked to differences in central dopamine function. nih.gov The interaction of indole derivatives with MAO-A could therefore modulate neurotransmitter levels and have implications for various neurological and psychiatric conditions. The interaction between serotonin transporter genes and MAO-A variants has also been shown to impact threat processing and social cognition. nih.gov

The table below summarizes the receptor binding affinities of selected indole derivatives.

| Compound Class | Receptor Target(s) | Key Findings |

| 1-[(4-arylpiperazin-1-yl)-propyl]-pyrrolidine-2,5-diones | 5-HT1A, 5-HT7 | Showed significant affinity, with Ki values in the nanomolar range for some derivatives. nih.gov |

| Indole derivatives D2AAK5, D2AAK6, D2AAK7 | 5-HT1A, 5-HT2A | Stable complexes formed, with the main interaction being a salt bridge to a conserved Asp residue. nih.gov |

| 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine | 5-HT1B | Acted as a selective agonist, producing anticonvulsant effects. nih.gov |

Other Biological Activities (e.g., Antidiabetic, Antimalarial) and Proposed Mechanisms

Indole derivatives have demonstrated a broad spectrum of other biological activities, including antidiabetic and antimalarial effects. sci-hub.senih.gov

In the context of diabetes, indole compounds have been shown to exert their effects through various mechanisms. Some derivatives act as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov Others have been identified as potent and selective PPARγ agonists, which can improve insulin (B600854) sensitivity. sci-hub.se Additionally, certain indole alkaloids have been shown to inhibit 3T3-L1 adipocyte differentiation. sci-hub.se

The antimalarial potential of indole derivatives is also significant. nih.gov Many of these compounds exhibit in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium, the parasite that causes malaria. nih.gov The indole moiety serves as a valuable template for developing new antimalarial agents. nih.gov Synthetic derivatives inspired by natural indole alkaloids have shown inhibitory properties against various stages of the parasite's life cycle. nih.gov

Mechanistic Insights into Protein and Nucleic Acid Interactions

The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of biological macromolecules, including proteins and nucleic acids.

The interaction with proteins is often highly specific. As discussed, indole derivatives can act as enzyme inhibitors by binding to the active site of enzymes like DprE1 and MAO-A. nih.govnih.gov The binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and, in some cases, covalent bond formation. nih.govacs.org For example, the potency of certain carbamate (B1207046) inhibitors increases with the electron-withdrawing property of substituents, which enhances the reactivity of the carbamate's carbonyl group for covalent interaction with the catalytic serine residue of the target enzyme. acs.org

Indole derivatives can also interact with nucleic acids. Some planar tricyclic acridine (B1665455) moieties, which can be part of larger indole-containing structures, are known to intercalate between the base pairs of double-stranded DNA through π-π stacking interactions. nih.gov Furthermore, modified oligonucleotides containing intercalating pseudo-nucleotides have been shown to have a high affinity for complementary single-stranded DNA, leading to the stabilization of the resulting duplex. nih.gov This ability to interact with and stabilize nucleic acid structures could be a mechanism for some of the observed biological effects.

Emerging Research Directions and Future Perspectives for 5 1 Hydroxyethyl 1h Indole Research

Development of Novel Indole-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for interrogating complex biological systems. Indole (B1671886) and its derivatives are intrinsically fluorescent, a property that makes them excellent candidates for creating such probes. nih.gov These molecules can be designed to detect specific analytes, sense environmental changes like pH, or be used in bioimaging. nih.gov

Future research on 5-(1-hydroxyethyl)-1H-indole could focus on harnessing its inherent spectroscopic properties. The hydroxyethyl (B10761427) group at the 5-position offers a site for further chemical modification, allowing for the attachment of other functional groups to create more sophisticated probes. For instance, it could be functionalized to selectively bind to a specific protein or cellular component. The development of donor-π-acceptor (D-π-A) systems based on the indole scaffold has led to probes with unique photophysical properties, including solvatochromism and aggregation-induced emission (AIE). nih.gov Applying this design concept to this compound could yield novel sensors for complex biological environments.

Exploration of Structure-Function Relationships for Enhanced Bioactivity and Selectivity

The biological activity of indole derivatives is highly dependent on their substitution patterns. researchgate.netacs.org Understanding the structure-activity relationship (SAR) is crucial for designing compounds with enhanced potency and selectivity for a specific biological target. researchgate.netacs.org Research on various indole-based compounds, including those targeting HIV-1 fusion and cancer cells, has demonstrated that minor changes to the indole core or its substituents can lead to significant differences in biological function. nih.govresearchgate.net

For this compound, a systematic exploration of its structure-function relationships would be a key research direction. This would involve:

Modification of the Hydroxyethyl Group: Altering the length of the alkyl chain, changing the position of the hydroxyl group, or converting it to other functional groups (e.g., esters, ethers, amines) could modulate the compound's polarity, hydrogen-bonding capacity, and steric profile, thereby influencing its interaction with biological targets.